Benzoyl isothiocyanate, 2-nitro-

Description

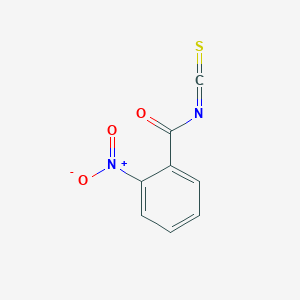

Benzoyl isothiocyanate (BITC), with the molecular formula C₈H₅NOS and CAS 532-55-8, is a reactive organosulfur compound characterized by the isothiocyanate (-N=C=S) group bonded to a benzoyl moiety. It is synthesized via the reaction of benzoyl chloride with potassium thiocyanate or lead thiocyanate under controlled conditions . BITC serves as a versatile intermediate in organic synthesis, particularly for preparing thioureas, thiocarbamates, and heterocyclic compounds . Its IR spectrum shows distinctive absorption bands at 2554 cm⁻¹ (asymmetric N=C=S stretch) and 1925 cm⁻¹ (symmetric N=C=S stretch), while its UV spectrum exhibits a λmax at 286 nm due to n→π* transitions .

Nitro-substituted benzoyl isothiocyanates, such as 3-nitrobenzoyl isothiocyanate (CAS 78225-78-2, C₈H₄N₂O₃S, MW 208.19), are derivatives where a nitro group (-NO₂) is introduced at specific positions on the benzene ring.

Properties

CAS No. |

78225-77-1 |

|---|---|

Molecular Formula |

C8H4N2O3S |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-nitrobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-3-1-2-4-7(6)10(12)13/h1-4H |

InChI Key |

DWZFVWYPYSGQFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=S)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Thiocyanate Acylation

The most straightforward method involves reacting 2-nitrobenzoyl chloride with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in aprotic solvents. A representative procedure adapted from Cheng et al. employs a mixture of dichloromethane (CH₂Cl₂) and acetone (1:1 v/v) with PEG-400 as a phase-transfer catalyst.

Reaction Conditions :

-

Molar Ratio : 1:1 (2-nitrobenzoyl chloride : KSCN)

-

Catalyst : PEG-400 (2–5 mol%)

-

Temperature : 20–25°C

-

Duration : 2–4 hours

The reaction proceeds via nucleophilic acyl substitution, where the thiocyanate ion displaces chloride to form 2-nitrobenzoyl isothiocyanate. Yields typically range from 70% to 85%, with impurities arising from residual starting materials or hydrolysis products.

Solvent and Catalyst Optimization

Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) enhance the solubility of KSCN, improving reaction kinetics. For instance, substituting acetone with DMF reduces reaction time to 1.5 hours but may necessitate additional purification steps to remove solvent residues. Catalysts like tetrabutylammonium bromide (TBAB) have been reported to increase yields to 90% by facilitating ion pairing between K⁺ and SCN⁻.

Catalytic Methods Using Lewis Acid Composites

Composite Catalyst Systems

A patent by CN111004150B describes a composite catalyst system comprising Lewis acids (e.g., ZnCl₂, FeCl₃) and p-toluenesulfonic acid (p-TsOH) for synthesizing substituted benzoyl isocyanates. While the patent focuses on isocyanates, adapting this methodology for isothiocyanates involves replacing sodium cyanate (NaOCN) with KSCN.

Modified Protocol for 2-Nitrobenzoyl Isothiocyanate :

-

Catalyst Preparation : ZnCl₂ and p-TsOH in a 1:2 molar ratio.

-

Solvent : Toluene or chlorobenzene (anhydrous).

-

Reaction :

-

2-Nitrobenzoyl chloride (1 equiv) added dropwise to KSCN (1.2 equiv) and catalyst (0.15 equiv) at 50°C.

-

Heat maintained for 6–8 hours under nitrogen.

-

Mechanistic Insights

The Lewis acid (ZnCl₂) activates the carbonyl group of 2-nitrobenzoyl chloride, while p-TsOH protonates the thiocyanate ion, enhancing its nucleophilicity. This dual activation mitigates the electron-withdrawing effects of the nitro group, enabling efficient acylation.

Dithiocarbamate Desulfurization Approach

Two-Step Synthesis from 2-Nitroaniline

A review by Chemistry & Biology Interface outlines a general route for isothiocyanates via dithiocarbamate intermediates. For 2-nitrobenzoyl isothiocyanate, this method involves:

Step 1: Dithiocarbamate Formation

-

Reactants : 2-Nitroaniline, carbon disulfide (CS₂), and potassium hydroxide (KOH) in ethanol.

-

Conditions : 0–5°C, 2 hours.

-

Intermediate : Potassium N-(2-nitrobenzoyl)dithiocarbamate.

Step 2: Desulfurization

Advantages Over Direct Acylation

This method avoids handling volatile thiophosgene and minimizes byproducts like benzonitrile. The aqueous workup simplifies purification, as 2-nitrobenzoyl isothiocyanate partitions into the organic phase.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Direct Acylation offers simplicity but suffers from moderate yields due to competing hydrolysis.

-

Lewis Acid Catalysis achieves higher yields but requires stringent moisture control.

-

Dithiocarbamate Route provides safer alternatives to toxic reagents but involves multi-step synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of 2-nitrobenzoyl isothiocyanate to 2-nitrobenzamide is a common side reaction, especially in polar solvents. Anhydrous conditions and molecular sieves can suppress this pathway.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoyl isothiocyanate, 2-nitro- can undergo oxidation reactions to form corresponding sulfonyl derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, leading to the formation of 2-aminobenzoyl isothiocyanate.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming various thiourea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: 2-Aminobenzoyl isothiocyanate.

Substitution: Thiourea derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Benzoyl isothiocyanate has been studied for its antimicrobial effects, particularly in periodontal therapy. A clinical trial evaluated the efficacy of locally delivered benzyl isothiocyanate as an adjunct to scaling and root planing in patients with chronic periodontitis. The study found statistically significant reductions in plaque index (PI), gingival index (GI), probing pocket depth (PPD), and colony-forming units (CFU) after treatment, suggesting its potential as a therapeutic agent in periodontal disease management .

1.2 Anticancer Potential

Research indicates that benzoyl isothiocyanate may enhance the efficacy of anticancer drugs. A patent describes a composition combining isothiocyanate compounds with DNA-targeting anticancer drugs to improve treatment outcomes through a synergistic effect . Benzyl isothiocyanate has shown promise in inhibiting tumor growth and modulating biochemical pathways associated with cancer cell apoptosis .

1.3 Genotoxicity Studies

Studies have assessed the genotoxic effects of benzyl isothiocyanate using various assays. In vitro experiments indicated dose-dependent genotoxic effects at low concentrations, while in vivo studies suggested that the compound is detoxified under physiological conditions, highlighting its potential safety profile .

Agricultural Applications

2.1 Pest Control

Benzoyl isothiocyanate has been investigated for its insecticidal properties. Its application in agriculture as a natural pesticide has shown effectiveness against various pests, contributing to sustainable agricultural practices.

2.2 Soil Fumigation

The compound is also utilized in soil fumigation to control soil-borne pathogens. Its ability to inhibit microbial growth makes it a valuable agent for maintaining soil health and enhancing crop yield.

Data Tables

Case Studies

4.1 Clinical Trial on Periodontitis

A study conducted on patients with chronic periodontitis demonstrated the effectiveness of benzyl isothiocyanate chips incorporated into chitosan as a controlled release system. The results showed significant improvements in oral hygiene parameters over six weeks, indicating its potential as an adjunctive therapy in periodontal disease management .

4.2 Anticancer Drug Synergy

A composition utilizing benzyl isothiocyanate alongside conventional anticancer agents was tested in vitro on various cancer cell lines. The results indicated enhanced cytotoxicity and apoptosis induction compared to treatments with anticancer drugs alone, suggesting a promising approach for cancer therapy .

Mechanism of Action

The mechanism of action of 2-nitrobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reaction leads to the formation of stable thiourea derivatives, which can alter the function of the target molecules. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of Benzoyl Isothiocyanate and Analogous Compounds

Key Observations :

- This could accelerate nucleophilic additions (e.g., with amines or alcohols) .

- Spectral Shifts : BITC’s UV absorption at 286 nm is attributed to conjugation between the benzoyl and isothiocyanate groups. Nitro substitution may shift λmax due to extended conjugation or intramolecular charge transfer .

Mechanistic Insights :

- BITC reacts with amines via a nucleophilic addition mechanism to form thioureas, as demonstrated in the synthesis of N-(phenylcarbamothioyl)benzamide derivatives .

- The nitro group in 3-nitroBITC may alter regioselectivity in cycloaddition reactions compared to BITC, as seen in studies with azirines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-nitrobenzoyl isothiocyanate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-nitrobenzoyl chloride and thiocyanate salts (e.g., lead or potassium thiocyanate) in anhydrous benzene or toluene under reflux . Purification typically involves fractional distillation under reduced pressure to isolate the product. Purity optimization requires rigorous exclusion of moisture and oxygen, confirmed by thin-layer chromatography (TLC) and NMR spectroscopy to detect residual solvents or byproducts .

Q. What safety protocols are critical when handling 2-nitrobenzoyl isothiocyanate?

- Methodological Answer : Due to its toxicity and reactivity, the compound must be stored at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Handling requires PPE (gloves, goggles, fume hood) and immediate access to neutralizers (e.g., sodium bicarbonate) for spills. Safety data sheets classify it as a UN 2810 toxic liquid, necessitating compliance with GHS hazard communication standards .

Q. Which spectroscopic techniques are most effective for characterizing 2-nitrobenzoyl isothiocyanate?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms the isothiocyanate (-NCS) stretch near 2050–2150 cm⁻¹ and nitro (-NO₂) vibrations at 1520–1350 cm⁻¹.

- ¹H/¹³C NMR : Signals for the aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~165 ppm) verify structural integrity.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208 for [M]⁺) validate molecular weight .

Q. How does the solubility profile of 2-nitrobenzoyl isothiocyanate influence solvent selection in reactions?

- Methodological Answer : The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and aromatic hydrocarbons (e.g., benzene). Solvent choice depends on reaction type: DMF for nucleophilic substitutions, toluene for Friedel-Crafts reactions. Pre-drying solvents over molecular sieves minimizes hydrolysis .

Advanced Research Questions

Q. How can regioselective synthesis of 2-nitrobenzoyl isothiocyanate be achieved to avoid isomerization?

- Methodological Answer : Regioselectivity is controlled by directing groups. Nitration of benzoyl isothiocyanate using mixed acid (HNO₃/H₂SO₄) at 0–5°C preferentially yields the 2-nitro isomer due to meta-directing effects of the carbonyl group. Monitoring via HPLC ensures minimal 3- or 4-nitro byproduct formation .

Q. What role does 2-nitrobenzoyl isothiocyanate play in designing photocatalytic materials?

- Methodological Answer : Its electron-withdrawing nitro group enhances charge separation in conjugated polymers. For example, coupling with carbon nitride (g-C₃N₄) forms donor-acceptor systems that improve visible-light absorption and photocatalytic hydrogen evolution. XPS and transient absorption spectroscopy validate electronic interactions .

Q. What mechanistic insights explain its reactivity in cycloaddition or thiourea-forming reactions?

- Methodological Answer : The isothiocyanate group acts as an electrophile, reacting with amines to form thioureas (confirmed by ¹H NMR loss of -NCS signals). In cycloadditions with azides (Huisgen reaction), DFT calculations predict transition-state stabilization via nitro-group conjugation .

Q. How can crystallographic tools like SHELXL refine the crystal structure of 2-nitrobenzoyl isothiocyanate derivatives?

- Methodological Answer : SHELXL refines high-resolution X-ray data by modeling anisotropic displacement parameters for nitro and thiocyanate moieties. Twin refinement and Hirshfeld surface analysis resolve disorder common in nitro-aromatic systems .

Q. What strategies functionalize 2-nitrobenzoyl isothiocyanate for bioconjugation or probe design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.